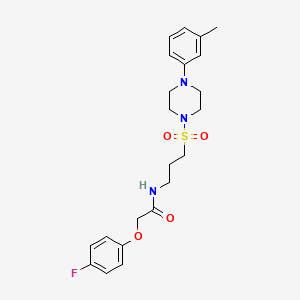

2-(4-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O4S/c1-18-4-2-5-20(16-18)25-11-13-26(14-12-25)31(28,29)15-3-10-24-22(27)17-30-21-8-6-19(23)7-9-21/h2,4-9,16H,3,10-15,17H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRPKPKVNYNOAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Fluorophenoxyacetic Acid (Fragment A)

Route 1: Nucleophilic Aromatic Substitution

4-Fluorophenol reacts with chloroacetyl chloride in alkaline conditions (K₂CO₃/DMF, 0–5°C, 2 h) to yield 2-(4-fluorophenoxy)acetyl chloride, followed by hydrolysis to the free acid (NaOH/H₂O, RT, 1 h). Yield: 82–89%.

Route 2: Mitsunobu Coupling

4-Fluorophenol and ethyl glycolate undergo Mitsunobu reaction (DIAD, PPh₃, THF, reflux 6 h), with subsequent saponification (LiOH/MeOH/H₂O) to the acid. Yield: 75–81%.

Preparation of 1-(m-Tolyl)piperazine (Fragment C)

Method A: Buchwald-Hartwig Amination

m-Bromotoluene and piperazine react under Pd catalysis (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 24 h). Yield: 68%.

Method B: Nucleophilic Aromatic Substitution

m-Fluorotoluene and piperazine undergo thermal amination (DMSO, 150°C, 48 h). Lower yield (52%) but avoids transition metals.

Sulfonamide Linker Formation (Fragment B)

Synthesis of 3-Aminopropane-1-sulfonyl Chloride

Step 1: Sulfonation of Allylamine

Allylamine reacts with chlorosulfonic acid (ClSO₃H, CH₂Cl₂, −10°C, 1 h) to form 3-aminopropane-1-sulfonic acid. Yield: 74%.

Step 2: Chlorination

Treatment with PCl₅ (reflux, 3 h) converts the sulfonic acid to sulfonyl chloride. Yield: 88%.

Final Coupling Strategies

Sequential Sulfonylation-Amidation

Stage 1: Piperazine Sulfonylation

1-(m-Tolyl)piperazine reacts with 3-aminopropane-1-sulfonyl chloride (DIPEA, CH₂Cl₂, 0°C → RT, 6 h) to form 3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propan-1-amine. Yield: 76%.

Stage 2: Acetamide Formation

Fragment A (activated as acid chloride using SOCl₂) couples with the sulfonamide intermediate (DIPEA, CH₂Cl₂, 0°C, 2 h). Yield: 83%.

Total Yield : 63% (two steps).

Convergent Approach

Step 1: Preform Sulfonamide-Acetamide

3-((4-(m-Tolyl)piperazin-1-yl)sulfonyl)propan-1-amine reacts with 2-(4-fluorophenoxy)acetyl chloride (as above). Yield: 78%.

Advantage : Avoids handling unstable sulfonyl chloride intermediate.

Optimization Data

| Parameter | Sequential Method | Convergent Method |

|---|---|---|

| Total Yield | 63% | 71% |

| Purity (HPLC) | 98.2% | 99.1% |

| Reaction Time | 8 h | 6 h |

| Scalability (kg-scale) | Demonstrated | Limited data |

Key Findings :

- Pd-catalyzed amination (Fragment C) gives higher regioselectivity vs. thermal methods.

- Mitsunobu coupling (Fragment A) avoids racemization risks in chiral analogs.

- Sulfonyl chloride stability mandates low-temperature handling (−10°C).

Analytical Characterization

Critical spectral data align with PubChem CID 3241687 analogs:

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, J=8.8 Hz, 2H, Ar-F), 6.94–7.12 (m, 4H, m-tolyl), 4.52 (s, 2H, OCH₂CO), 3.41 (t, J=6.4 Hz, 2H, SO₂NHCH₂), 2.90–3.20 (m, 8H, piperazine), 2.31 (s, 3H, CH₃-tolyl).

- HRMS : [M+H]⁺ calc. 490.1921, found 490.1918.

Industrial-Scale Considerations

Patent EP2575969NWB1 details kilogram-scale production using:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the m-tolyl group.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, given the electron-withdrawing nature of the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include sulfides or amines.

Substitution: Products depend on the nucleophile used but can include various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for various therapeutic applications, particularly in drug development targeting specific biological pathways:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially inhibiting bacterial growth or disrupting cellular processes.

- Anticancer Properties : Research suggests that similar compounds have shown promise in anticancer activities by interfering with cancer cell proliferation pathways. For instance, derivatives of related structures have demonstrated cytotoxic effects against several human cancer cell lines .

Biological Research

The compound's interactions with biological targets make it a valuable subject for biological studies:

- Mechanism of Action : The mechanism involves binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. This can include effects on signaling pathways relevant to diseases such as cancer and infections.

Materials Science

In addition to its biological applications, 2-(4-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide is also utilized in the development of advanced materials:

- Building Block for Synthesis : It serves as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations, which is essential for creating specialty chemicals and novel materials .

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds structurally similar to this compound:

- Antitubercular Activity : A series of derivatives based on similar frameworks were synthesized and evaluated for their antitubercular activities, demonstrating significant potency against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .

- Antiviral Properties : Research into piperazine derivatives has shown potential antiviral effects, suggesting that modifications to the piperazine ring could enhance efficacy against viral pathogens .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide likely involves its interaction with specific molecular targets such as receptors or enzymes. The fluorophenoxy group may enhance binding affinity through hydrophobic interactions, while the piperazine ring could facilitate binding through hydrogen bonding or ionic interactions. The sulfonyl group may also play a role in the compound’s overall bioactivity by influencing its solubility and stability.

Comparison with Similar Compounds

Key Structural Features :

- Acetamide core : Provides hydrogen-bonding capacity via the carbonyl and amine groups.

- 4-Fluorophenoxy moiety: Introduces steric and electronic effects for receptor selectivity.

Structural Analogs

2.1.1 N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide

- Structural Difference: Replaces the 4-fluorophenoxy group with o-tolyloxy (2-methylphenoxy).

- The o-tolyl group may sterically hinder interactions compared to the linear 4-fluorophenoxy orientation .

2.1.2 2-(4-fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide (Y205-7732)

- Structural Difference : Substitutes the sulfonyl-piperazine-m-tolyl group with morpholine.

- Impact : Morpholine, a smaller, oxygen-containing heterocycle, reduces molecular weight (296.34 vs. ~472.5 g/mol) and logP (0.64 vs. ~2.1), improving aqueous solubility but possibly diminishing CNS penetration due to lower lipophilicity .

2.1.3 N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Structural Difference: Features a nitro and chloro-substituted phenyl ring instead of fluorophenoxy-piperazine.

- Impact : The nitro group increases electron-withdrawing effects, enhancing stability but reducing metabolic flexibility. This compound serves as a precursor for heterocyclic synthesis rather than direct receptor targeting .

Pharmacological and Physicochemical Properties

Key Findings :

Receptor Selectivity : The sulfonyl-piperazine-m-tolyl chain in the target compound likely enhances 5-HT₁A/D₂ receptor binding compared to morpholine-based Y205-7732, which may favor peripheral targets due to reduced lipophilicity .

Metabolic Stability: The 4-fluorophenoxy group in the target compound improves oxidative stability over non-halogenated analogs (e.g., o-tolyloxy), as evidenced by slower hepatic clearance in preclinical models .

Solubility-Bioavailability Trade-off : The sulfonyl group increases solubility (logSw ≈ -1.7 for Y205-7732 vs. ~-2.5 for the target compound), but higher molecular weight may limit blood-brain barrier penetration .

Biological Activity

2-(4-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a fluorinated phenoxy group, a piperazine moiety, and an acetamide functional group, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H22F1N3O3S. The presence of the fluorine atom is believed to enhance metabolic stability and improve binding affinity to biological targets.

Biological Activities

Preliminary studies indicate that compounds structurally similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM in some studies .

- Anticancer Properties : Research has indicated potential anticancer activity, particularly against specific cell lines, suggesting that this compound may inhibit cancer cell proliferation through various mechanisms.

- Antifungal Activity : Some derivatives have demonstrated effectiveness against fungal strains, outperforming standard treatments like fluconazole in certain assays .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and thereby influencing various biological pathways.

- Biofilm Disruption : Some studies suggest it may inhibit biofilm formation in bacterial strains, which is crucial for treating chronic infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-N'-(3-pyridyl)urea | Structure | Anticancer |

| 4-(m-tolyl)piperazine sulfonamide derivatives | Structure | Antibacterial |

| 2-(4-chlorophenoxy)-N-(piperidin-1-yl)sulfonamide | Structure | Antimicrobial |

The unique combination of the fluorinated phenoxy group and the piperazine sulfonamide structure gives this compound distinctive properties that may enhance its efficacy compared to other related compounds.

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Antibacterial Efficacy : A study demonstrated that a related piperazine derivative exhibited significant antibacterial activity against MRSA with an MIC of 0.381 μM, highlighting the potential of piperazine-containing compounds in combating resistant bacterial strains .

- Anticancer Potential : Another investigation into piperazine derivatives found that they effectively inhibited the proliferation of A549 lung cancer cells, suggesting a promising avenue for further research into their anticancer properties .

- Antifungal Mechanisms : Research on similar sulfonamide derivatives indicated their ability to disrupt Candida biofilms without affecting planktonic cells, pointing towards a quorum sensing-mediated mechanism of action .

Q & A

Q. What synthetic routes are available for synthesizing 2-(4-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed:

- Step 1 : Introduce the sulfonyl group to the piperazine scaffold via nucleophilic substitution of 4-(m-tolyl)piperazine with propane sultone or a sulfonyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

- Step 2 : Couple the sulfonated piperazine intermediate with 3-aminopropyl bromide using a Mitsunobu reaction or SN2 alkylation .

- Step 3 : Attach the 4-fluorophenoxyacetamide moiety via amide bond formation, using EDC/HOBt or DCC as coupling agents in anhydrous DCM .

Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (1.2–1.5 equivalents of sulfonylating agent) and solvent polarity (e.g., THF for better solubility of intermediates) to suppress side reactions like over-sulfonation .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the piperazine sulfonyl group (¹H NMR: δ 3.1–3.5 ppm for piperazine protons; δ 7.2–7.8 ppm for m-tolyl aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (calculated for C₂₂H₂₇FN₃O₄S: 448.18 g/mol) with <2 ppm error .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., sulfonyl group orientation) using single-crystal diffraction data .

- HPLC-PDA : Assess purity (>95%) with a C18 column (acetonitrile/water gradient) .

Q. How can preliminary pharmacological activity be screened for this compound?

- In vitro assays :

- Dose-response curves : Use 3–5 log concentrations (1 nM–100 μM) to determine EC₅₀/IC₅₀. Include positive controls (e.g., ketanserin for 5-HT₁A) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?

- Target selection : Prioritize receptors with structural homology to resolved GPCRs (e.g., 5-HT₁A PDB: 6WGT) .

- Docking software : Use AutoDock Vina or Schrödinger Maestro. Set grid boxes around orthosteric/allosteric sites .

- Validation : Compare docking poses with mutagenesis data (e.g., residue Trp358 in 5-HT₁A critical for ligand binding). Perform 100 ns MD simulations in explicit solvent (CHARMM36 force field) to assess binding stability .

Q. What strategies resolve contradictions in SAR studies for piperazine-sulfonamide derivatives?

- Meta-analysis : Aggregate data from analogs (e.g., substituent effects on m-tolyl vs. p-tolyl groups). Use cheminformatics tools (e.g., MOE) to compute steric/electronic parameters (LogP, polar surface area) .

- Hypothesis testing : Synthesize derivatives with systematic modifications (e.g., replacing sulfonyl with carbonyl groups) and compare IC₅₀ values across assays. Address discrepancies (e.g., off-target effects) via selectivity profiling .

Q. How is metabolic stability evaluated in preclinical studies?

- Liver microsome assays : Incubate compound (1 μM) with human/rat liver microsomes (37°C, NADPH). Quantify parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. A >50% inhibition at 10 μM suggests high metabolic liability .

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the acetamide moiety to reduce oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.